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Compound of Interest

Compound Name: 3-Bromo-2,4-dimethoxypyridine

Cat. No.: B1282763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-2,4-dimethoxypyridine is a substituted pyridine derivative that serves as a versatile

building block in organic synthesis. Its unique electronic and steric properties, arising from the

interplay of the bromine atom and two methoxy groups on the pyridine ring, make it a valuable

precursor for the synthesis of a wide range of complex molecules, particularly in the fields of

medicinal chemistry and materials science. This technical guide provides a comprehensive

overview of the reactivity profile of 3-Bromo-2,4-dimethoxypyridine, focusing on its synthesis

and key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic

aromatic substitution, and lithiation.

Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-2,4-dimethoxypyridine is

presented in the table below.
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Property Value Reference

CAS Number 96246-00-3 [1]

Molecular Formula C₇H₈BrNO₂ [1]

Molecular Weight 218.05 g/mol [1]

Appearance
Not specified, likely a solid or

liquid

Boiling Point Not specified

Melting Point Not specified

Solubility
Soluble in common organic

solvents

Synthesis of 3-Bromo-2,4-dimethoxypyridine
The synthesis of 3-Bromo-2,4-dimethoxypyridine typically involves the bromination of the

precursor 2,4-dimethoxypyridine. While a specific, detailed protocol for this exact

transformation is not readily available in the searched literature, a general understanding of

pyridine halogenation can be applied. Direct bromination of pyridines can be challenging and

often requires harsh conditions. A common strategy involves the activation of the pyridine ring,

for example, through the formation of a pyridine N-oxide, followed by halogenation.[2]

An alternative approach involves the synthesis from a pre-brominated precursor. For instance,

the synthesis of 3-bromo-5-methoxypyridine has been achieved by the reaction of 3,5-

dibromopyridine with sodium methoxide.[3] A similar strategy could potentially be employed for

the synthesis of 3-Bromo-2,4-dimethoxypyridine, starting from a suitably substituted

dibromopyridine.

A plausible synthetic workflow for the preparation of 3-Bromo-2,4-dimethoxypyridine is

outlined below.
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Synthesis of 3-Bromo-2,4-dimethoxypyridine

2,4-dihydroxypyridine 2,4-dimethoxypyridine
Methylation (e.g., DMS, NaH)

3-Bromo-2,4-dimethoxypyridine
Bromination (e.g., NBS, Br2)

Click to download full resolution via product page

Caption: Plausible synthetic route to 3-Bromo-2,4-dimethoxypyridine.

Reactivity Profile
The reactivity of 3-Bromo-2,4-dimethoxypyridine is dominated by the presence of the

bromine atom at the 3-position, which serves as a versatile handle for various chemical

transformations. The methoxy groups at the 2- and 4-positions influence the electronic

properties of the pyridine ring, affecting its reactivity in different reactions.

Palladium-Catalyzed Cross-Coupling Reactions
3-Bromo-2,4-dimethoxypyridine is an excellent substrate for a variety of palladium-catalyzed

cross-coupling reactions, which are fundamental for the formation of carbon-carbon and

carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between 3-Bromo-2,4-
dimethoxypyridine and an organoboron compound. While specific examples with 3-Bromo-
2,4-dimethoxypyridine are not detailed in the provided search results, general conditions for

the Suzuki-Miyaura coupling of bromopyridines are well-established.[4][5] These reactions

typically employ a palladium catalyst, a phosphine ligand, and a base in a suitable solvent

system.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of 3-Bromo-2,4-dimethoxypyridine (1.0 equiv), an arylboronic acid (1.1-1.5 equiv),

a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

in a solvent mixture such as toluene/water or dioxane/water is heated under an inert
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atmosphere until the reaction is complete. The product is then isolated and purified by standard

techniques.

Catalyst Ligand Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)

Pd(OAc)₂ PPh₃ K₂CO₃
Toluene/H₂

O
100 12-24

Moderate

to Good

Pd(PPh₃)₄ - Na₂CO₃ DME/H₂O 80-90 12
Good to

Excellent

Pd₂(dba)₃ SPhos K₃PO₄
Dioxane/H₂

O
100-110 4-12

Good to

Excellent

Table based on general conditions for Suzuki-Miyaura coupling of bromopyridines.

Suzuki-Miyaura Coupling Catalytic Cycle

Pd(0)L2
Oxidative Addition

(Ar-Br) Ar-Pd(II)L2-Br Transmetalation
(R-B(OH)2)

Ar-Pd(II)L2-R

Reductive Elimination Ar-R

Click to download full resolution via product page

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling 3-Bromo-
2,4-dimethoxypyridine with primary or secondary amines.[1][6] This reaction is crucial for the

synthesis of various nitrogen-containing compounds. General protocols for the Buchwald-

Hartwig amination of bromopyridines have been reported.[7][8]

General Experimental Protocol for Buchwald-Hartwig Amination:
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In an inert atmosphere, 3-Bromo-2,4-dimethoxypyridine (1.0 equiv), an amine (1.2 equiv), a

palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%),

and a base (e.g., NaOt-Bu, 1.4 equiv) are combined in an anhydrous solvent such as toluene

or dioxane. The mixture is heated until the starting material is consumed. The product is then

isolated and purified.

Catalyst Ligand Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)

Pd₂(dba)₃ BINAP NaOt-Bu Toluene 80 4 60

[Pd(allyl)Cl]

₂
t-BuXPhos LiOt-Bu

1,4-

Dioxane
100 24 Good

Table based on general conditions for Buchwald-Hartwig amination of bromopyridines.[7][8]

Buchwald-Hartwig Amination Workflow

Start Combine Aryl Halide, Amine,
Catalyst, Ligand, Base

Establish Inert
Atmosphere (Ar/N2)

Add Anhydrous
Solvent

Heat Reaction
(80-110 °C)

Monitor Progress
(TLC, GC-MS) Aqueous Workup Purification

(Chromatography) End

Click to download full resolution via product page

Caption: General experimental workflow for Buchwald-Hartwig amination.

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting 3-
Bromo-2,4-dimethoxypyridine with a terminal alkyne. This reaction is typically catalyzed by a

palladium complex in the presence of a copper(I) co-catalyst and a base.[3][9]

General Experimental Protocol for Sonogashira Coupling:

To a solution of 3-Bromo-2,4-dimethoxypyridine (1.0 equiv) and a terminal alkyne (1.2 equiv)

in a suitable solvent (e.g., THF, DMF, or an amine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-

5 mol%), a copper(I) salt (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N, i-Pr₂NH) are added.

The reaction is typically stirred at room temperature or with heating until completion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1282763?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Buchwald_Hartwig_Amination_using_3_Bromopyridine_D4.pdf
https://cssp.chemspider.com/602
https://www.benchchem.com/product/b1282763?utm_src=pdf-body-img
https://www.benchchem.com/product/b1282763?utm_src=pdf-body
https://www.benchchem.com/product/b1282763?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://www.benchchem.com/product/b1282763?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst
Co-
catalyst

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)

Pd(CF₃CO

O)₂/PPh₃
CuI Et₃N DMF 100 3 72-96

Table based on conditions for Sonogashira coupling of 2-amino-3-bromopyridines.[10][11]

Sonogashira Coupling Key Components

3-Bromo-2,4-dimethoxypyridine

Coupled Product

Terminal Alkyne Palladium Catalyst
(e.g., Pd(PPh3)2Cl2)

Copper(I) Co-catalyst
(e.g., CuI)

Amine Base
(e.g., Et3N)

Click to download full resolution via product page

Caption: Key components of the Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the pyridine ring, enhanced by the presence of the

electronegative nitrogen atom, makes it susceptible to nucleophilic aromatic substitution,

particularly at the 2- and 4-positions.[12][13] The bromine atom at the 3-position is generally

less reactive towards SNAr compared to halogens at the 2- or 4-positions. However, under

forcing conditions or with highly activated substrates, substitution at the 3-position may occur.

The presence of two electron-donating methoxy groups at the 2- and 4-positions might

decrease the reactivity of the ring towards nucleophilic attack.

General Considerations for Nucleophilic Aromatic Substitution:

The reaction of 3-Bromo-2,4-dimethoxypyridine with a nucleophile (e.g., sodium methoxide)

would likely require elevated temperatures and a polar aprotic solvent like DMF or DMSO. The
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regioselectivity of the reaction would be an important consideration.

Lithiation and Halogen-Metal Exchange
The bromine atom of 3-Bromo-2,4-dimethoxypyridine can undergo halogen-metal exchange

upon treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at

low temperatures. This generates a highly reactive pyridyllithium intermediate, which can then

be quenched with various electrophiles to introduce a wide range of functional groups at the 3-

position.

General Experimental Protocol for Lithiation and Electrophilic Quench:

To a solution of 3-Bromo-2,4-dimethoxypyridine in an anhydrous ethereal solvent (e.g., THF,

diethyl ether) at low temperature (-78 °C), a solution of an organolithium reagent (e.g., n-BuLi,

1.1 equiv) is added dropwise under an inert atmosphere. After stirring for a short period to

ensure complete halogen-metal exchange, the desired electrophile is added. The reaction is

then quenched and worked up to afford the 3-substituted product.

Lithiation and Electrophilic Quench

3-Bromo-2,4-dimethoxypyridine Halogen-Lithium Exchange
(n-BuLi, -78 °C) 3-Lithio-2,4-dimethoxypyridine Electrophilic Quench

(E+) 3-Substituted-2,4-dimethoxypyridine

Click to download full resolution via product page

Caption: General scheme for lithiation and electrophilic quench.

Safety Information
3-Bromo-2,4-dimethoxypyridine should be handled with appropriate safety precautions in a

well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves,

and a lab coat, should be worn. For detailed safety information, refer to the Material Safety

Data Sheet (MSDS) provided by the supplier.
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Conclusion
3-Bromo-2,4-dimethoxypyridine is a valuable and versatile building block in organic

synthesis. Its reactivity is primarily centered around the bromine atom at the 3-position, which

readily participates in a variety of palladium-catalyzed cross-coupling reactions and can be

converted to a nucleophilic organolithium species. The methoxy groups at the 2- and 4-

positions modulate the electronic properties of the pyridine ring, influencing its reactivity in

different transformations. This guide provides a foundational understanding of the reactivity

profile of 3-Bromo-2,4-dimethoxypyridine, offering researchers and drug development

professionals a starting point for its application in the synthesis of complex target molecules.

Further investigation into specific reaction conditions and substrate scopes will undoubtedly

continue to expand the utility of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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